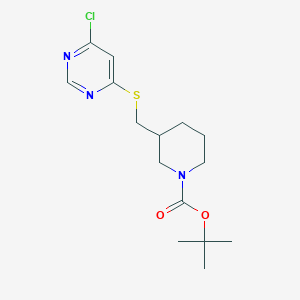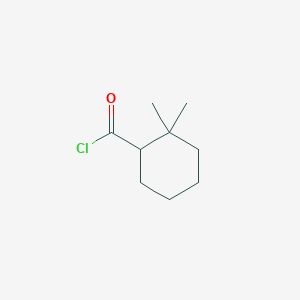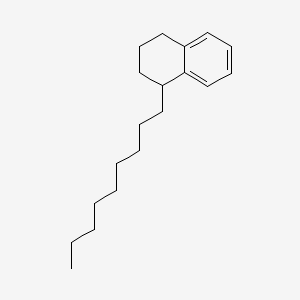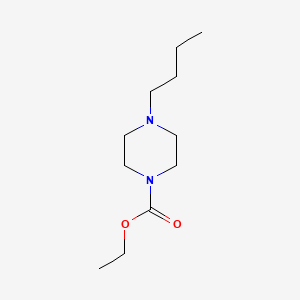
1-Piperazinecarboxylic acid, 4-butyl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-1-piperazinecarboxylic acid ethyl ester is an organic compound with the molecular formula C11H22N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-1-piperazinecarboxylic acid ethyl ester typically involves the esterification of 4-butyl-1-piperazinecarboxylic acid with ethanol in the presence of an acid catalystThe reaction conditions generally include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with a strong acid like sulfuric acid or p-toluenesulfonic acid as the catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions: 4-Butyl-1-piperazinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
4-Butyl-1-piperazinecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 4-butyl-1-piperazinecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperazine derivative, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Ethyl 1-piperazinecarboxylate: This compound is structurally similar but lacks the butyl group, making it less hydrophobic and potentially altering its biological activity.
1-Ethoxycarbonylpiperazine: Another similar compound with different substituents that can affect its reactivity and applications.
Uniqueness: 4-Butyl-1-piperazinecarboxylic acid ethyl ester is unique due to the presence of the butyl group, which can influence its solubility, hydrophobicity, and interaction with biological targets. This structural feature can make it more suitable for certain applications compared to its analogs.
属性
CAS 编号 |
63981-41-9 |
|---|---|
分子式 |
C11H22N2O2 |
分子量 |
214.30 g/mol |
IUPAC 名称 |
ethyl 4-butylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-3-5-6-12-7-9-13(10-8-12)11(14)15-4-2/h3-10H2,1-2H3 |
InChI 键 |
PBOTXPDTKKNNFI-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCN(CC1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


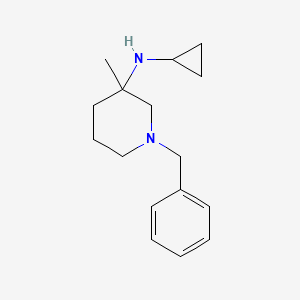

![2-(3,4-Dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13957209.png)
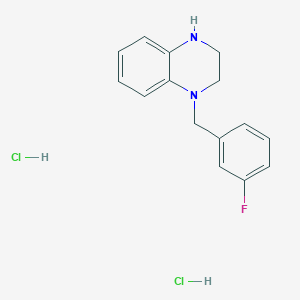
![Dimethyl 2-[(trimethylsilyl)oxy]succinate](/img/structure/B13957224.png)


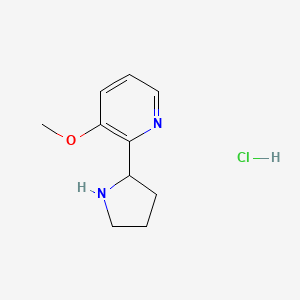

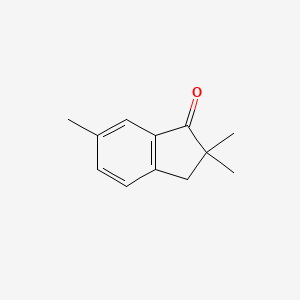
![4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B13957285.png)
